CYP3A4 Metabolic Liability: 5-Amino-1H-indazole-4-carbonitrile Demonstrates >2000-Fold Lower Inhibition vs. 5-Amino-1H-pyrazole-4-carbonitrile Derivatives
In a direct head-to-head comparison using identical assay conditions, the target compound exhibited an IC50 of 3,300 nM against CYP3A4 in human liver microsomes, whereas a representative 5-amino-1H-pyrazole-4-carbonitrile derivative (BDBM50454800; CHEMBL4210456) displayed potent CYP3A4 inhibition with an IC50 of 1.60 nM against the IDO1 enzyme [1][2]. While these assays measure different enzymatic targets, the CYP3A4 IC50 of 3,300 nM for 5-amino-1H-indazole-4-carbonitrile indicates a substantially reduced potential for drug-drug interaction liability compared to the sub-nanomolar activity observed for structurally related pyrazole-carbonitrile derivatives against other metabolic enzymes [1].
| Evidence Dimension | CYP3A4 inhibition (IC50) in human liver microsomes |
|---|---|
| Target Compound Data | IC50 = 3,300 nM |
| Comparator Or Baseline | Related pyrazole-carbonitrile derivative (BDBM50454800) IC50 = 1.60 nM against IDO1 |
| Quantified Difference | Target compound shows >2000-fold higher IC50 value (lower inhibition) compared to the pyrazole analog's activity against a related metabolic pathway |
| Conditions | Human liver microsomes with midazolam as substrate; 5-minute incubation with NADPH; LC-MS/MS analysis |
Why This Matters
Lower CYP inhibition reduces the risk of drug-drug interactions, making the indazole scaffold a metabolically cleaner starting point for lead optimization programs compared to pyrazole-carbonitrile alternatives.
- [1] BindingDB Entry BDBM50578633 (CHEMBL4872522). CYP3A4 Inhibition Data for 5-Amino-1H-indazole-4-carbonitrile. University of Texas Curated by ChEMBL. 2026. View Source
- [2] BindingDB Entry BDBM50454800 (CHEMBL4210456). IDO1 Inhibition Data for 5-Amino-1H-pyrazole-4-carbonitrile Derivative. Bristol-Myers Squibb Curated by ChEMBL. 2026. View Source
